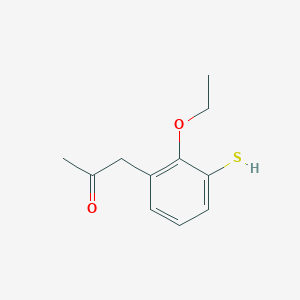
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring
准备方法
The synthesis of 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .
科学研究应用
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its pharmacological properties and mechanisms of action.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function .
In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .
相似化合物的比较
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Methoxy-3-mercaptophenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect its reactivity and solubility.
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding, influencing the compound’s physical and chemical properties.
1-(2-Ethoxy-3-aminophenyl)propan-2-one: This compound has an amino group instead of a mercapto group. The amino group can act as a nucleophile, making the compound more reactive in certain types of reactions.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity patterns.
属性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC 名称 |
1-(2-ethoxy-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11-9(7-8(2)12)5-4-6-10(11)14/h4-6,14H,3,7H2,1-2H3 |
InChI 键 |
UPXJLEPRAOXMJQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC=C1S)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


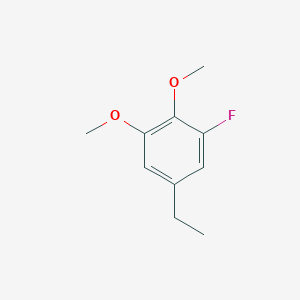
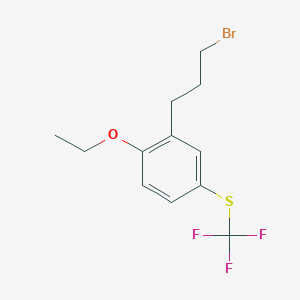
![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
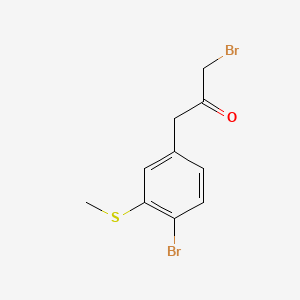

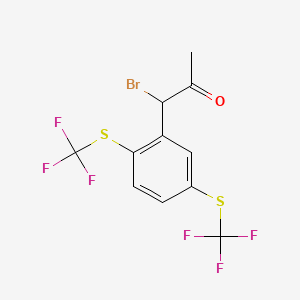
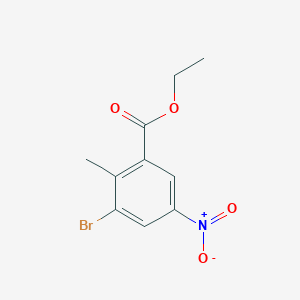
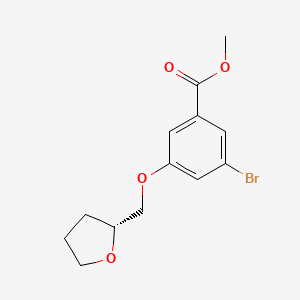
![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
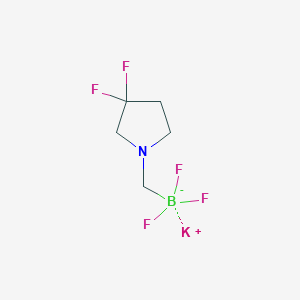
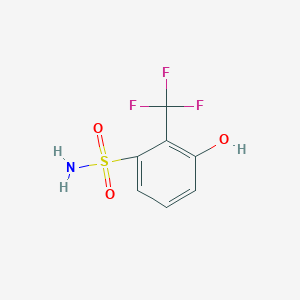
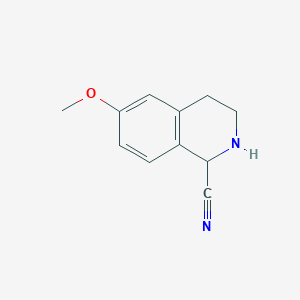
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
